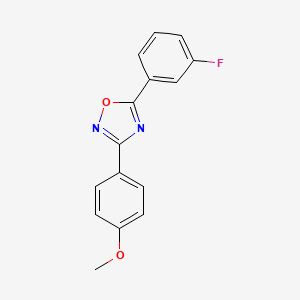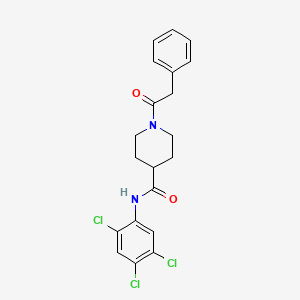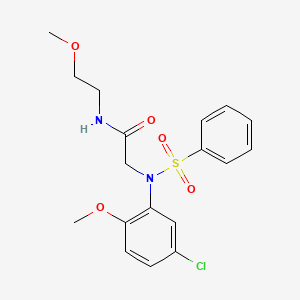
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as FMeOx and has a molecular formula of C15H11FN2O2. FMeOx belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of FMeOx is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. FMeOx has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the expression of various proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Biochemical and Physiological Effects
FMeOx has been shown to have significant biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. FMeOx has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. In addition, FMeOx has been reported to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
FMeOx has several advantages for lab experiments. It is relatively easy to synthesize and is available in high yield and purity. FMeOx is also stable and can be stored for long periods without degradation. However, FMeOx has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the mechanism of action of FMeOx is not fully understood, which makes it difficult to optimize its therapeutic properties.
将来の方向性
There are several future directions for FMeOx research. One direction is to explore the potential of FMeOx as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen of FMeOx for cancer patients. Another direction is to investigate the mechanism of action of FMeOx in more detail. Understanding the molecular targets of FMeOx will help to optimize its therapeutic properties and develop more potent derivatives. Finally, the potential of FMeOx as an antimicrobial agent should also be explored further, as there is a growing need for new antimicrobial agents due to the emergence of antibiotic-resistant strains of bacteria and fungi.
Conclusion
In conclusion, FMeOx is a promising heterocyclic compound with potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer activities. FMeOx has several advantages for lab experiments, including easy synthesis and high yield and purity. However, its full potential has not yet been explored, and further studies are needed to optimize its therapeutic properties and develop more potent derivatives.
合成法
The synthesis of FMeOx involves the reaction of 3-fluorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and glacial acetic acid to obtain FMeOx in high yield and purity. The synthesis method of FMeOx has been optimized, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
FMeOx has been extensively studied for its potential therapeutic properties. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer activities. FMeOx has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWVYGGFNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[methyl(propyl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4978438.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![4-[(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4978466.png)


![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)



![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4978524.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)